2-Trifluoromethyl-2-propanol

Description

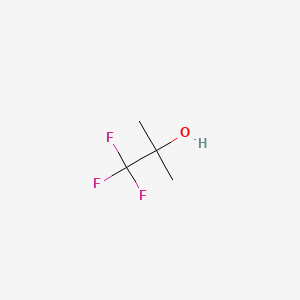

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGWWLDZAFOHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198752 | |

| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-52-8 | |

| Record name | 1,1,1-Trifluoro-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 507-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM78D29ULQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Trifluoromethyl-2-propanol physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Trifluoromethyl-2-propanol

Introduction

This compound, also known as 1,1,1-trifluoro-2-methylpropan-2-ol, is a fluorinated tertiary alcohol that has emerged as a pivotal building block and specialty solvent in modern chemistry.[1][2] Its unique molecular architecture, featuring a bulky trifluoromethyl group adjacent to a hydroxyl-bearing carbon, imparts a distinct set of physical and chemical properties that are highly sought after by researchers in drug development, materials science, and synthetic chemistry.[1][3] The strong electron-withdrawing nature of the CF₃ group significantly influences the molecule's acidity, hydrogen-bonding capacity, and solvent characteristics, distinguishing it from its non-fluorinated analog, tert-butanol.

This guide offers a comprehensive exploration of the core physical properties of this compound. It is designed for scientists and technical professionals, providing not only quantitative data but also field-proven insights into its handling, experimental characterization, and the causal relationships behind its unique behavior.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The trifluoromethyl group is central to the molecule's properties, creating a sterically hindered and electronically modified alcohol.

Core Physical and Chemical Properties

The physical properties of this compound dictate its behavior in various applications, from its utility as a solvent to its handling and storage requirements. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][6] |

| Boiling Point | 82-83 °C (lit.) | [1][2][7] |

| Density | 1.17 g/mL at 25 °C (lit.) | [2][7][8] |

| Refractive Index | n20/D 1.3335 (lit.) | [2][7] |

| Flash Point | 15 °C (59 °F) - closed cup | [8] |

| Water Solubility | 40 g/L at 25 °C | [6] |

| pKa | 12.60 ± 0.29 (Predicted) | [7] |

The presence of the CF₃ group makes the hydroxyl proton significantly more acidic (lower pKa) than that of tert-butanol (pKa ≈ 18), enhancing its ability to act as a hydrogen bond donor. This property is critical for its role in solubilizing peptides and stabilizing reaction intermediates.[9]

Caption: Interrelation of key properties and applications.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for chemists.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate for introducing the trifluoromethyl group into organic molecules, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates and pesticides.[1][6]

-

Specialty Solvent: Its ability to form strong hydrogen bonds while maintaining solubility in various organic solvents makes it an excellent choice for specific reactions.[1][2] For example, it can be used as a solvent for the preparation of radiolabeled compounds like [¹⁸F]fluorothymidine.[2][7]

-

Material Science: The compound is incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance.[1]

Experimental Protocols

Protocol 1: Verification of Boiling Point via Atmospheric Distillation

The boiling point is a fundamental physical constant that serves as an indicator of purity. Its experimental determination requires careful adherence to safety protocols due to the compound's low flash point.

Causality: Distillation separates liquids based on differences in volatility. At the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a pure compound, the temperature of the vapor will remain constant throughout the distillation process.

Methodology:

-

Apparatus Setup: Assemble a standard simple distillation apparatus in a certified chemical fume hood.[10] Use a heating mantle with a stirrer for uniform heating. Ensure all glassware is dry and ground glass joints are properly sealed.

-

Charge the Flask: Add 10-15 mL of this compound and a few anti-bumping granules to the distilling flask. The granules are critical to prevent bumping and ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Begin heating the flask gently. The liquid should boil smoothly, and a ring of condensate will rise through the neck of the flask.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain stable (±0.5 °C) during the bulk of the distillation. This stable temperature is the observed boiling point.

-

Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before disassembly.

Protocol 2: Safe Handling and Storage Workflow

Given its high flammability (Flash Point: 15 °C) and potential hazards, a self-validating safety workflow is mandatory.[11]

Trustworthiness: This workflow is designed as a closed-loop system where each step confirms the safety of the next, minimizing risk of ignition, exposure, and chemical incompatibility.

Caption: Workflow for the safe handling of flammable fluorinated alcohols.

Detailed Steps:

-

Storage: The compound must be stored in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and direct sunlight.[6][10][11] The storage container must be kept tightly closed to prevent vapor escape.[6][11]

-

Handling Environment: All work must be conducted within a properly functioning laboratory chemical fume hood to control flammable vapors.[10] Ensure all potential ignition sources (hot plates, open flames, non-intrinsically safe equipment) are removed from the immediate area.[11][12]

-

Grounding: To prevent ignition from static discharge, ensure containers and receiving equipment are properly grounded and bonded during transfer.[6][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a flame-resistant lab coat.[10][11]

-

Disposal: Dispose of waste and unused material in a designated, approved hazardous waste container. Do not flush down the sewer.[11][12]

-

Spill Response: In case of a small spill, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[10][12] Ensure the area is well-ventilated.[12]

Conclusion

This compound is a specialty chemical whose value is directly derived from its distinct physical properties. Its relatively low boiling point and high density are standard for small fluorinated molecules. However, it is the combination of its strong hydrogen-bond donating capacity, influenced by the electron-withdrawing CF₃ group, and its classification as a highly flammable liquid that defines its utility and dictates its handling. For researchers in drug discovery and materials science, a thorough understanding of these properties is not merely academic; it is essential for innovative application and, most importantly, for ensuring a safe laboratory environment.

References

-

This compound | CAS 507-52-8 - P212121. (n.d.). P212121. Retrieved January 11, 2026, from [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

2-Propanol Hazard Assessment. (2015). Washington State University. Retrieved January 11, 2026, from [Link]

-

1,1,1-Trifluoro-2-propanol - NIST WebBook. (n.d.). NIST. Retrieved January 11, 2026, from [Link]

-

1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Material Safety Data Sheet - 2,2,2-Trifluoroethanol - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]

-

Hexafluoro-2-propanol - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

2-PROPANOL - J.T. Baker. (2007). Avantor. Retrieved January 11, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-三氟甲基-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 507-52-8 [chemicalbook.com]

- 8. store.p212121.com [store.p212121.com]

- 9. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. fishersci.com [fishersci.com]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Trifluoromethyl-2-propanol (CAS 507-52-8)

Foreword: Unveiling a Pivotal Fluorinated Building Block

In the landscape of modern chemical synthesis, particularly within medicinal and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's properties. This compound (CAS 507-52-8), also known as 1,1,1-trifluoro-tert-butanol, stands out as a deceptively simple yet remarkably potent tertiary alcohol. The presence of the trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, imparts unique characteristics that distinguish it from its non-fluorinated analog, tert-butanol. This guide offers a comprehensive exploration of its synthesis, reactivity, and multifaceted applications, providing field-proven insights for professionals leveraging its unique chemistry.

Core Physicochemical & Spectroscopic Profile

The trifluoromethyl group is a cornerstone of this molecule's utility. Its high electronegativity influences the adjacent hydroxyl group, increasing its acidity and modulating its hydrogen-bonding capabilities. This electronic effect, combined with the steric bulk of the tertiary carbon, dictates its behavior as a solvent and a reactant.

| Property | Value | Source |

| CAS Number | 507-52-8 | [1] |

| Molecular Formula | C₄H₇F₃O | [1] |

| Molecular Weight | 128.09 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 80 - 83 °C | [4][5][6] |

| Melting Point | 21 °C | [6] |

| Density | ~1.17 - 1.19 g/mL at 20-25 °C | [4][6] |

| Refractive Index (n20/D) | ~1.3335 | [4] |

| Flash Point | 15 °C (59 °F) - Closed Cup | [4][5][7] |

| Solubility | Soluble in water (40 g/L at 25 °C) and various organic solvents | [2][3] |

Synthesis and Purification

The primary industrial and laboratory synthesis of this compound involves the nucleophilic addition of a methyl group to 1,1,1-trifluoroacetone. This is typically achieved using common organometallic reagents.

Dominant Synthetic Pathway: Grignard Reaction

The most common and scalable approach utilizes a Grignard reagent, such as methylmagnesium bromide, which attacks the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The resulting alkoxide is then protonated during an aqueous workup to yield the final product.[4]

Caption: Grignard synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a representative methodology and must be performed by trained personnel with appropriate safety measures.

Materials:

-

1,1,1-Trifluoroacetone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the flame-dried glassware under an inert atmosphere. Equip the flask with a magnetic stir bar.

-

Reaction Initiation: To the flask, add 1,1,1-trifluoroacetone dissolved in anhydrous diethyl ether. Cool the mixture to 0 °C using an ice bath.

-

Grignard Addition: Add the methylmagnesium bromide solution dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents excessive exothermicity and side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure full consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This protonates the alkoxide intermediate and precipitates magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Core Reactivity and Applications in Synthesis

The unique electronic properties of this compound make it more than just a fluorinated solvent; it is a versatile building block and reagent in its own right.[3]

Role in Medicinal Chemistry and Drug Design

The trifluoromethyl group is a privileged moiety in modern drug discovery.[8] Its incorporation into a drug candidate can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter receptor binding affinity.[9][10] this compound serves as a key intermediate for introducing the C(CH₃)₂CF₃ fragment into complex molecules, a structural motif found in various pharmaceuticals.[3][11][12][13]

Caption: Impact of the trifluoromethyl group in drug design.

Specialized Solvent Applications

While not a common bulk solvent, its unique properties are advantageous in specific contexts. It has been employed as a solvent for the preparation of radiolabeled compounds like [¹⁸F]fluorothymidine, a key agent in Positron Emission Tomography (PET) imaging.[4] Its polarity and hydrogen-bonding ability, modified by the CF₃ group, can enhance reaction rates and selectivity in certain fluorination reactions.

Other Synthetic Applications

-

Nitration: It can be used in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] through nitration with nitric acid/trifluoroacetic anhydride.[4]

-

Polymer Chemistry: The compound is incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance, which is valuable in the electronics and automotive industries.[3]

-

Agrochemicals: It serves as a building block in the development of effective pesticides and herbicides.[3]

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its high flammability and potential for irritation, strict adherence to safety protocols is non-negotiable.

GHS Hazard Profile

| Pictogram | Signal Word | Hazard Statements |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Danger | H225: Highly flammable liquid and vapour.[2][4][5][7] |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Danger | H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are immediately accessible.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5] Use non-sparking tools and explosion-proof electrical equipment.[2][5] All metal parts of equipment must be grounded to prevent static discharge.[2][5]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[4][5]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).[4]

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials like strong oxidizing agents.[2][5] Keep containers tightly closed.[2][5][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion and Future Outlook

This compound is a prime example of how strategic fluorination creates a high-value chemical tool. Its utility extends far beyond its role as a simple alcohol, positioning it as a critical building block for advancing drug discovery, developing high-performance materials, and synthesizing complex agrochemicals. As the demand for molecules with enhanced stability, lipophilicity, and specific electronic properties continues to grow, the importance of versatile fluorinated intermediates like this compound in the chemist's toolbox is set to increase, promising further innovations across the scientific disciplines.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound. NIST WebBook. [Link]

- Uneyama, K., & Momota, M. (1989). Generation and chemical fate of 2,2,2-trifluoro-1-phenylsulfonylethyl carbanion. Bulletin of the Chemical Society of Japan.

-

Jojoa-Portilla, M. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

- Novel Reactions of Perfluoro-2-(trifluoromethyl)-propene. Google Books.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

-

What Are Common NMR Solvents? Chemistry For Everyone - YouTube. [Link]

-

Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Fluorinated building blocks for organic synthesis and macromolecule synthesis. University of Pennsylvania. [Link]

-

Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals. ResearchGate. [Link]

-

3,3,3-Trifluoro-2-Methyl-2-(Trifluoromethyl)Propanoyl Fluoride. Fluoropharm. [Link]

-

Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. ResearchGate. [Link]

-

Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

NMR spectroscopy with protonated solvents. Nanalysis. [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-三氟甲基-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. 507-52-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. This compound | 507-52-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. jelsciences.com [jelsciences.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 14. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Trifluoromethyl-2-propanol

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-trifluoromethyl-2-propanol, a crucial building block in medicinal chemistry and materials science.[1][2][3] The incorporation of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[2][4] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic routes. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of this compound

The trifluoromethyl (CF3) group is a privileged moiety in modern medicinal chemistry.[3][5] Its strong electron-withdrawing nature and high metabolic stability make it a valuable functional group for modulating the physicochemical properties of organic molecules.[2] this compound, also known as hexafluoro-tert-butanol, serves as a key intermediate in the synthesis of a wide array of trifluoromethylated compounds.[1] Its utility extends to its use as a specialized solvent and reagent in various chemical transformations.[1][6][7] This guide will delve into the core synthetic strategies for accessing this important molecule, providing both theoretical understanding and practical, field-proven protocols.

Synthetic Strategies: A Comparative Analysis

Several synthetic pathways have been developed for the preparation of this compound. The choice of method often depends on factors such as substrate availability, scalability, and desired purity. This section will explore the most prominent and effective approaches.

Nucleophilic Trifluoromethylation of Acetone using the Ruppert-Prakash Reagent

The most widely employed method for the synthesis of this compound involves the nucleophilic trifluoromethylation of acetone using trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[8] This reagent offers a safe and efficient source of the trifluoromethyl anion equivalent.

Mechanism: The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[9] The fluoride ion attacks the silicon atom of TMSCF3, generating a hypervalent siliconate intermediate which then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently trapped by the trimethylsilyl group to form a silyl ether, which upon acidic workup, yields the final product, this compound.[10]

Caption: Reaction mechanism of acetone trifluoromethylation using the Ruppert-Prakash reagent.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the THF to 0 °C in an ice bath. Add acetone to the flask, followed by the dropwise addition of the Ruppert-Prakash reagent (TMSCF3).

-

Initiation: Add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution in THF dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Table 1: Typical Reaction Parameters for Ruppert-Prakash Trifluoromethylation

| Parameter | Value |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temperature |

| Initiator | TBAF (catalytic) |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Grignard and Organolithium Approaches

Alternative methods for the synthesis of this compound involve the use of Grignard or organolithium reagents with a suitable trifluoromethyl source.[6][11] These methods provide a classic organometallic approach to carbon-carbon bond formation.

2.2.1. Reaction of Methylmagnesium Bromide with Trifluoroacetic Acid Esters

This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), with an ester of trifluoroacetic acid, like ethyl trifluoroacetate. The reaction proceeds through a double addition of the Grignard reagent to the ester carbonyl.

Mechanism: The first equivalent of the Grignard reagent adds to the carbonyl group of the trifluoroacetate ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form 1,1,1-trifluoroacetone. A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone, yielding the magnesium alkoxide of this compound. Acidic workup liberates the final product.

Caption: Synthesis via Grignard reaction with a trifluoroacetic acid ester.

2.2.2. Reaction of Methyllithium with Trifluoroacetone

A more direct approach involves the reaction of an organolithium reagent, such as methyllithium (CH3Li), with 1,1,1-trifluoroacetone.[6][7] Organolithium reagents are generally more reactive than their Grignard counterparts.[11][12]

Experimental Protocol (General for Organometallic Routes):

-

Grignard/Organolithium Preparation: Prepare the methylmagnesium bromide or methyllithium solution in a suitable etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Reaction with Trifluoromethyl Source: Cool the organometallic solution to a low temperature (typically -78 °C for organolithiums or 0 °C for Grignards). Slowly add the trifluoroacetic acid ester or trifluoroacetone.

-

Reaction Monitoring and Workup: Allow the reaction to proceed for a specified time, then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by distillation.[13]

Table 2: Comparison of Organometallic Routes

| Method | Trifluoromethyl Source | Organometallic Reagent | Key Considerations |

| Grignard | Ethyl Trifluoroacetate | CH3MgBr | Two equivalents of Grignard reagent are required. |

| Organolithium | 1,1,1-Trifluoroacetone | CH3Li | Highly reactive; requires low temperatures. |

Purification and Characterization

Purification of this compound is typically achieved by fractional distillation.[13] The boiling point of the pure compound is approximately 83 °C.[6][7]

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 507-52-8 | [6] |

| Molecular Formula | C4H7F3O | [1] |

| Molecular Weight | 128.09 g/mol | [7] |

| Boiling Point | 83 °C (lit.) | [6][7] |

| Density | 1.17 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index | n20/D 1.3335 (lit.) | [6][7] |

Characterization of the final product can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H and C-F stretching vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Safety Considerations

Working with trifluoromethylating agents and organometallic reagents requires strict adherence to safety protocols.

-

Ruppert-Prakash Reagent: While relatively stable, it should be handled in a well-ventilated fume hood.[14]

-

Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and react violently with water.[12] They must be handled under an inert atmosphere (nitrogen or argon).

-

Solvents: Anhydrous etheral solvents like THF and diethyl ether are flammable and can form explosive peroxides.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[14][15][16][17] An emergency eye wash and safety shower should be readily accessible.[15]

Conclusion

The synthesis of this compound is a well-established process with several reliable methods available to the synthetic chemist. The Ruppert-Prakash reagent offers a mild and efficient route, while traditional Grignard and organolithium reactions provide powerful alternatives. The choice of synthetic strategy will be dictated by the specific requirements of the research or development project. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important fluorinated building block.

References

- Apollo Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (2023). This compound | 507-52-8.

- Synquest Labs. (n.d.). 1,2,2-Trifluoroethyl trifluoromethyl ether.

- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).

- Guidechem. (n.d.). This compound 507-52-8 wiki.

- Sigma-Aldrich. (n.d.). This compound 96 507-52-8.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.

- RSC Publishing. (n.d.). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016.

- AK Scientific, Inc. (n.d.). Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone.

- ChemicalBook. (2022). TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety Data Sheet.

- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols.

- National Institutes of Health. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.

- Sigma-Aldrich. (n.d.). Organolithium Reagents.

- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.

- Myers, A. G. (n.d.). Organolithium Reagents.

- Crimmin, M. R. (n.d.). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes.

- Organic Chemistry Data. (n.d.). A. Organolithium Reagents.

- Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.

- Benchchem. (n.d.). Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols.

- National Institutes of Health. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes.

- Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper.

- ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B)....

- Purdue University. (n.d.). Synthesis of 2-(trifluoromethyl)-1-propanol, 2-(trifluoromethyl) propanal, 2-(trifluoromethyl) propanoic acid, and 2-(trifluoromethyl) butanoic acid.

- PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 507-52-8 | SCBT.

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

- ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.

- Google Patents. (n.d.). US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters.

- Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9.

- Sigma-Aldrich. (n.d.). 2-Trifluormethyl-2-propanol 96%.

Sources

- 1. Page loading... [guidechem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 6. This compound | 507-52-8 [chemicalbook.com]

- 7. 2-三氟甲基-2-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. people.uniurb.it [people.uniurb.it]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. synquestlabs.com [synquestlabs.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. aksci.com [aksci.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Trifluoromethyl-2-propanol

Introduction: The Significance of Fluorinated Alcohols in Modern Chemistry

2-Trifluoromethyl-2-propanol, a fluorinated tertiary alcohol, represents a class of compounds of increasing importance in the pharmaceutical and materials science sectors. The introduction of the trifluoromethyl group (-CF3) can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. As such, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the spectral data of this compound, offering insights into its molecular structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₄H₇F₃O | |

| Molecular Weight | 128.09 g/mol | |

| CAS Number | 507-52-8 | |

| Appearance | Colorless liquid | |

| Boiling Point | 83 °C | |

| Density | 1.17 g/mL at 25 °C | |

| Solubility | Soluble in water |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 6H | -CH₃ |

| Variable | Singlet (broad) | 1H | -OH |

Interpretation:

The two methyl (-CH₃) groups are chemically equivalent due to the free rotation around the C-C single bonds. This equivalence results in a single resonance signal in the ¹H NMR spectrum. The absence of adjacent protons leads to a singlet multiplicity. The hydroxyl (-OH) proton is also expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity (in ¹H-decoupled) | Assignment |

| ~25 | Quartet (due to ¹JCF coupling) | -CH₃ |

| ~70 | Quartet (due to ²JCF coupling) | C-OH |

| ~125 | Quartet (due to ¹JCF coupling) | -CF₃ |

Interpretation:

The spectrum is expected to show three distinct carbon signals. The two equivalent methyl carbons will appear as a single resonance. The quaternary carbon bonded to the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom. The trifluoromethyl carbon will also have a characteristic chemical shift. Importantly, the signals for the carbons in proximity to the fluorine atoms will be split into quartets due to coupling with the three equivalent fluorine atoms (n+1 rule, where n=3).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Predicted ¹⁹F NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -80 | Singlet | -CF₃ |

Interpretation:

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore produce a single signal in the ¹⁹F NMR spectrum. Since there are no adjacent fluorine or hydrogen atoms to couple with, this signal will appear as a singlet. The chemical shift is typically reported relative to a standard such as CFCl₃.

Caption: Predicted NMR multiplicities for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2980-2850 | Medium | C-H stretch (alkane) |

| 1300-1100 | Strong | C-F stretch |

| 1200-1000 | Strong | C-O stretch |

Interpretation:

The most prominent feature in the IR spectrum of an alcohol is the broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded environment. The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions in the 1300-1100 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol will also be a strong band, typically appearing between 1200-1000 cm⁻¹.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing small molecules, which often leads to fragmentation of the molecular ion.

Predicted Mass Spectrometry Data (EI):

| m/z | Proposed Fragment |

| 128 | [C₄H₇F₃O]⁺ (Molecular Ion, M⁺) |

| 113 | [M - CH₃]⁺ |

| 69 | [CF₃]⁺ |

| 59 | [C₃H₇O]⁺ |

Interpretation:

The molecular ion peak at m/z 128 would confirm the molecular weight of the compound. However, for tertiary alcohols, the molecular ion peak can be weak or absent due to the instability of the tertiary carbocation formed upon ionization. A common fragmentation pathway for alcohols is the loss of an alkyl group (α-cleavage). In this case, the loss of a methyl radical (•CH₃) would lead to a fragment at m/z 113. The formation of the trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also a likely fragmentation pathway. Another possible fragmentation is the cleavage of the C-C bond to lose the trifluoromethyl group, resulting in a fragment at m/z 59.

Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Instrumental Parameters (General):

-

¹H NMR: A standard pulse-acquire sequence is typically used. The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width will be necessary (e.g., 0-200 ppm).

-

¹⁹F NMR: A simple pulse-acquire sequence is sufficient. The spectral width should be appropriate for fluorinated compounds, and a suitable reference standard (e.g., CFCl₃) should be used.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum.

Instrumental Parameters (General):

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Gas Chromatography - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

Instrumental Parameters (General):

-

Ionization Energy: Typically 70 eV for EI.

-

Mass Range: A scan range of m/z 40-200 would be appropriate to observe the molecular ion and expected fragments.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. The simplicity of the ¹H and ¹⁹F NMR spectra confirms the high degree of symmetry in the molecule. The ¹³C NMR spectrum, with its characteristic quartet splittings, provides further evidence for the presence and location of the trifluoromethyl group. The IR spectrum clearly identifies the hydroxyl and trifluoromethyl functional groups, while mass spectrometry helps to confirm the molecular weight and provides insights into the molecule's fragmentation behavior. This detailed spectral analysis serves as a valuable reference for researchers working with this important class of fluorinated compounds.

References

An In-depth Technical Guide to the Safe Handling of 2-Trifluoromethyl-2-propanol

Introduction

2-Trifluoromethyl-2-propanol, also known as 1,1,1-trifluoro-2-methylpropan-2-ol, is a fluorinated aliphatic alcohol with the chemical formula C4H7F3O.[1] Its unique trifluoromethyl group imparts valuable properties, making it a significant building block and solvent in medicinal chemistry and the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the electron-withdrawing trifluoromethyl group enhances the compound's reactivity and modifies the lipophilicity and metabolic stability of molecules into which it is incorporated.[2] However, the same chemical properties that make it useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Hazard Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties and associated hazards. This section details the key physicochemical characteristics of this compound and its GHS classification.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for assessing its behavior under various laboratory conditions. These properties dictate appropriate storage, handling, and emergency response procedures.

| Property | Value | Source(s) |

| CAS Number | 507-52-8 | [1][2][3][4][5] |

| Molecular Formula | C4H7F3O | [1][2][3][5][6] |

| Molecular Weight | 128.09 g/mol | [1][2][3][5] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Boiling Point | 80-83 °C | [1][3] |

| Flash Point | 15 °C (59 °F) - closed cup | [3] |

| Density | 1.17 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.3335 | |

| Solubility | Soluble in water (40 g/L at 25 °C) | [6] |

GHS Hazard Classification and Statements

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] Understanding these classifications is paramount for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

The GHS pictograms associated with these hazards are the flame symbol (GHS02) for flammability and the exclamation mark for skin/eye irritation and respiratory tract irritation.

Prudent Handling and Engineering Controls

Given its hazardous properties, the handling of this compound requires a multi-layered approach to safety, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment.

Hierarchy of Controls

The hierarchy of controls is a fundamental concept in occupational safety that prioritizes the most effective measures for mitigating risk. The most effective control is elimination, and the least effective is PPE.

Caption: Figure 1: Hierarchy of Controls for this compound.

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure to this compound.

-

Chemical Fume Hood: All work with this compound should be conducted within a properly functioning chemical fume hood to control vapors.[8][9]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[7]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this chemical is handled and stored.[6][7]

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, all metal containers and equipment used for transferring the liquid must be grounded and bonded.[6][7]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[7][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are required. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[7][10]

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential.[10] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[10]

-

Hand Protection: Wear chemical-resistant gloves.[10] Butyl or neoprene gloves are often recommended for handling similar chemicals.[10] Always inspect gloves for integrity before use and change them immediately if contaminated.[11]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used.[7][12]

Storage and Disposal Protocols

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[6][7][11]

-

Keep containers tightly closed to prevent the escape of vapors.[6][7]

-

Store in a designated flammable liquids storage cabinet.

-

Avoid storage in pits, depressions, or basements where vapors may accumulate.[11]

-

Segregate from incompatible materials such as strong oxidizing agents, nitrates, and alkali metals.[11][12]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[7]

-

Waste material should be treated as hazardous waste.[13]

-

Containers, even if empty, may contain residual flammable vapors and should be handled with care.[11] Do not cut, drill, grind, or weld on or near empty containers.[11]

-

It is recommended to use a licensed professional waste disposal service to dispose of this material.[13]

Emergency Procedures

Preparedness for emergencies is a cornerstone of laboratory safety. The following protocols outline the immediate actions to be taken in the event of an incident involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][14][15] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][8][16] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][15] |

Spill Response

A clear and systematic approach is necessary for managing spills of this compound.

Caption: Figure 2: Spill Response Workflow.

Key Spill Response Steps:

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the appropriate emergency response team.[8]

-

Control Ignition Sources: Remove all sources of ignition from the area, including sparks, open flames, and hot surfaces.[11][13]

-

Ventilate: Increase ventilation to the area to disperse vapors.

-

Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[9][13] Do not use combustible materials like sawdust.[17]

-

Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[7][13]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[8]

Fire Fighting

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][15] Do NOT use a direct water jet, as it may spread the fire.[13]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]

-

Hazards: The liquid is highly flammable, and its vapors can form explosive mixtures with air.[7][12] Vapors may travel to a source of ignition and flash back.[7][12] Containers may explode when heated.[7][12] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]

Toxicological Information

While comprehensive toxicological data for this compound is not extensively published, the available information indicates the following:

-

Acute Effects: It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation upon single exposure.[7] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea.[7]

-

Chronic Effects: Information on the long-term effects of exposure is limited.[7] No information is available regarding its mutagenic, reproductive, or developmental effects.[7]

Given the potential for adverse health effects, it is crucial to handle this chemical with care and to always use the recommended personal protective equipment and engineering controls to minimize exposure.

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its safe use is contingent upon a robust understanding of its hazards and the diligent application of safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering and personal protective equipment, and maintaining strict protocols for storage, handling, and emergency response, researchers and drug development professionals can effectively mitigate the risks associated with this compound. This guide serves as a comprehensive resource to foster a culture of safety and responsibility in the laboratory.

References

- Vertex AI Search. This compound | CAS 507-52-8 | C8H5Cl2NO | P212121 Store.

- Guidechem. This compound 507-52-8 wiki.

- Sigma-Aldrich. This compound 96 507-52-8.

- ChemicalBook. This compound | 507-52-8.

- Chem-Impex. This compound.

- Fisher Scientific. SAFETY DATA SHEET.

- Santa Cruz Biotechnology. 2,2,3,3-Tetrafluoro-1-propanol.

- Santa Cruz Biotechnology. This compound | CAS 507-52-8 | SCBT.

- Benchchem. Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.

- Sigma-Aldrich. SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. Material Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol.

- Synquest Labs. 3,3,3-Trifluoro-2-(trifluoromethyl)propanoyl chloride.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1,1,1-TRIFLUORO-2-PROPANOL.

- Thermo Scientific Chemicals. This compound, 98% 5 g | Buy Online.

- Sigma-Aldrich. 2-Propanol - Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET - this compound.

- ScienceLab.com. 2-PROPANOL.

Sources

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. store.p212121.com [store.p212121.com]

- 4. This compound | 507-52-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. terpconnect.umd.edu [terpconnect.umd.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. geneseo.edu [geneseo.edu]

- 16. fishersci.be [fishersci.be]

- 17. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

2-Trifluoromethyl-2-propanol stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation of 2-Trifluoromethyl-2-propanol

Abstract

This compound, a key fluorinated building block, sees extensive use in pharmaceutical and agrochemical synthesis due to the unique properties conferred by the trifluoromethyl (CF₃) group.[1][2][3] Understanding the stability and degradation profile of this reagent is paramount for ensuring the integrity of synthetic processes, the stability of resulting active pharmaceutical ingredients (APIs), and the safety of its handling and storage. This guide provides a comprehensive analysis of the stability of this compound, explores its potential degradation pathways based on its chemical structure and reactivity of analogous compounds, and presents a framework for its experimental stability assessment.

Introduction to this compound

This compound (CAS 507-52-8), also known as 1,1,1-trifluoro-2-methyl-2-propanol, is a colorless, flammable liquid.[1][4] Its structure, featuring a tertiary alcohol functional group and a robust trifluoromethyl moiety, makes it a valuable reagent for introducing the CF₃ group into organic molecules.[1] This incorporation is a widely used strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates.[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling, storage, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 507-52-8 | [1][4][6] |

| Molecular Formula | C₄H₇F₃O | [1] |

| Molecular Weight | 128.09 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~83 °C | [4][6] |

| Density | ~1.17 g/mL at 25 °C | [4][6] |

| Solubility in Water | 40 g/L at 25 °C | [1] |

| Flash Point | 15 °C (closed cup) | [4] |

| Classification | Flammable Liquid, Category 2 | [1][4] |

Chemical Stability and Storage

Under standard ambient conditions, this compound is a chemically stable compound.[1] However, its stability is contingent upon proper storage and handling.

-

Storage Conditions: It should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[1][7] The container must be kept tightly closed to prevent evaporation and contamination.[7]

-

Incompatible Materials: Contact with strong oxidizing agents, bases, and certain metals should be avoided, as these can initiate degradation reactions.[8]

-

Hazardous Reactions: While generally stable, violent reactions are possible with strong oxidizing agents. It is not known to undergo hazardous polymerization.[8]

Potential Degradation Pathways

Detailed experimental studies on the specific degradation pathways of this compound are not extensively documented in the public literature. However, based on its chemical structure—a tertiary alcohol with a CF₃ group—and data from analogous fluorinated compounds, several potential degradation routes can be postulated.

Thermal Decomposition

Exposure to high temperatures is a primary concern for fluorinated compounds. Thermal decomposition can lead to the release of hazardous vapors.[8] While specific data for this molecule is sparse, studies on other fluoropolymers and perfluorocarboxylic acids (PFCAs) suggest that thermolysis can generate a range of smaller fluorinated molecules.[9][10][11]

Postulated Pathway: At elevated temperatures, C-C bond cleavage could occur, potentially leading to the formation of trifluoromethane (CHF₃) and acetone, or further fragmentation. In the presence of oxygen (combustion), the formation of carbonyl fluoride (COF₂), which rapidly hydrolyzes to carbon dioxide (CO₂) and hydrogen fluoride (HF), is a likely outcome.[10] Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[8]

Fig 1. Postulated Thermal Degradation Pathway.

Hydrolytic Degradation

The trifluoromethyl group is generally resistant to hydrolysis. However, studies on analogous compounds like 2-trifluoromethylphenol have shown that, under prolonged exposure to neutral pH and mild heat (e.g., 37 °C), the CF₃ group can undergo stepwise hydrolysis to a carboxylic acid, releasing fluoride ions.[12] This process is energetically driven by the hydration of the released fluoride anions.[12]

Postulated Pathway: A similar, albeit likely slow, pathway could be relevant for this compound, particularly under basic conditions which would favor nucleophilic attack. The first dehalogenation step is typically the rate-limiting step.[12]

Fig 2. Potential Hydrolytic Degradation Pathway.

Oxidative Degradation

As a tertiary alcohol, this compound lacks a hydrogen atom on the carbinol carbon. Consequently, it is resistant to oxidation under conditions that readily oxidize primary or secondary alcohols (e.g., acidified potassium dichromate).[13] However, under forcing conditions with strong oxidizing agents, degradation via C-C bond cleavage can occur, leading to a mixture of smaller, highly oxidized fragments.

Protocol for Experimental Stability Assessment: Forced Degradation Study

To definitively characterize the stability and degradation pathways, a forced degradation (or stress testing) study is required. This involves subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential degradants.

Objective: To identify the potential degradation products of this compound under various stress conditions and to elucidate its primary degradation pathways.

Materials and Reagents:

-

This compound (98% or higher purity)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, Acetonitrile (ACN), and Methanol (MeOH)

-

Appropriate buffers (e.g., phosphate)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradants

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated degradants

-

Calibrated stability chambers (thermal and photolytic)

Forced Degradation Conditions:

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl; heat at 60 °C for 24, 48, 72 hours. |

| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH; keep at room temp for 24, 48, 72 hours. |

| Oxidation | 1 mg/mL solution in 3% H₂O₂; keep at room temp for 24, 48, 72 hours. |

| Thermal | Store solid sample and a 1 mg/mL aqueous solution at 60 °C and 80 °C. |

| Photolytic | Expose solid sample and a 1 mg/mL aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Experimental Workflow:

Fig 3. Workflow for a Forced Degradation Study.

Conclusion

This compound is a robust and stable molecule under recommended storage conditions.[1] Its primary stability concerns are its flammability and incompatibility with strong oxidizing agents.[1][8] While definitive degradation studies are not widely published, an analysis of its chemical structure suggests potential degradation via thermal decomposition, and to a lesser extent, hydrolysis under specific conditions. The tertiary alcohol nature of the molecule renders it resistant to mild oxidation. A systematic forced degradation study is the recommended approach to fully elucidate its degradation profile, which is a critical step in its application within regulated environments like pharmaceutical development.

References

-

Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. PubMed. Available at: [Link]

-

Mild Hydrolysis of 2-trifluoromethylphenol: Kinetics, Mechanism and Environmental Relevance - PubMed. PubMed. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. PubMed Central. Available at: [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

-

2,2,2- Trifluoroethanol MSDS. ScienceLab.com. Available at: [Link]

-

Thermal degradation of fluoropolymers. Food Packaging Forum. Available at: [Link]

-

Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. A-Level Chemistry. Available at: [Link]

-

Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. PubMed. Available at: [Link]

-

Deoxytrifluoromethylation of Alcohols - PMC - NIH. National Institutes of Health. Available at: [Link]

-

2-Propanol_2015-11-25.docx. Washington State University. Available at: [Link]

-

Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes | Environmental Science & Technology - ACS Publications. ACS Publications. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 96 507-52-8 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 507-52-8 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. turi.org [turi.org]

- 10. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. passmyexams.co.uk [passmyexams.co.uk]

A Comprehensive Technical Guide to High-Purity 2-Trifluoromethyl-2-propanol for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into a drug candidate's molecular structure is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[1] This is due to the unique electronic properties of the -CF3 group, which can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 2-Trifluoromethyl-2-propanol (CAS 507-52-8), a fluorinated tertiary alcohol, serves as a key reagent and versatile building block for introducing this valuable moiety. Its physical and chemical properties make it a valuable tool for researchers and drug development professionals.

Commercial Availability and Purity Specifications of this compound

High-purity this compound is readily available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. The purity grades offered typically range from 96% to over 98%, with the specific impurity profiles varying between manufacturers and production batches.

| Supplier | Stated Purity | Analysis Method |

| Sigma-Aldrich | 96% | Not specified on the general product page, but Certificates of Analysis are available.[2][3] |

| TCI Chemicals | >97.0% | Gas Chromatography (GC)[4][5] |

| Thermo Scientific | 98% | Not specified on the general product page. |

| Santa Cruz Biotechnology | Not specified | Product is for research use; lot-specific data is available on the Certificate of Analysis. |

It is imperative for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and a detailed impurity profile before use in sensitive applications.

The Cornerstone of Quality: Analytical Methods for Purity Assessment

Ensuring the purity of this compound is paramount for its successful application in drug synthesis, where even trace impurities can lead to unwanted side reactions and compromise the quality of the final API. A multi-technique approach is often employed for comprehensive quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography is the primary method for determining the purity of this compound and identifying any volatile impurities.[5] When coupled with a mass spectrometer, GC-MS provides a powerful tool for both quantification and structural elucidation of unknown components.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To determine the purity of this compound and identify potential volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

-

Capillary Column: A mid-polarity column, such as a DB-624 or equivalent, is recommended for good peak shape and separation of polar analytes like alcohols.

GC Conditions (Starting Point):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial Temperature: 40 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL (split injection, ratio 50:1)

MS Conditions (for identification):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-300

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C